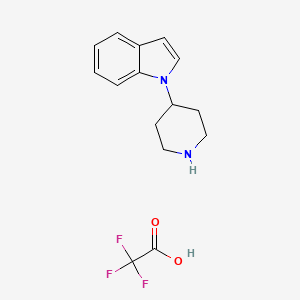

1-(Piperidin-4-yl)-1H-indole trifluoroacetate

Descripción general

Descripción

1-(Piperidin-4-yl)-1H-indole trifluoroacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The trifluoroacetate group in this compound enhances its stability and solubility, making it a valuable compound in various scientific research applications.

Métodos De Preparación

The synthesis of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate typically involves the reaction of 1H-indole with piperidine in the presence of trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 1H-indole, piperidine, trifluoroacetic acid.

Reaction Conditions: The reaction is carried out in dichloromethane at room temperature.

Catalyst: A suitable catalyst is used to enhance the reaction rate.

Product Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(Piperidin-4-yl)-1H-indole trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the indole ring.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.

Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The reaction conditions for these transformations vary depending on the desired product and the specific reagents used.

Aplicaciones Científicas De Investigación

1-(Piperidin-4-yl)-1H-indole trifluoroacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: The compound is used in the study of biological processes and pathways. It can act as a ligand for various receptors and enzymes, helping to elucidate their functions.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties. They have shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical and agrochemical industries.

Mecanismo De Acción

The mechanism of action of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. The trifluoroacetate group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific biological system being studied.

Comparación Con Compuestos Similares

1-(Piperidin-4-yl)-1H-indole trifluoroacetate can be compared with other indole derivatives, such as:

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound has similar biological activities but differs in its core structure, which affects its reactivity and stability.

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Another related compound with distinct pharmacological properties.

1-(Piperidin-4-yl)-1H-indole-3-carboxylate: This compound has a carboxylate group instead of a trifluoroacetate group, leading to different chemical and biological behaviors.

The uniqueness of this compound lies in its trifluoroacetate group, which imparts enhanced stability and solubility, making it a valuable compound for various applications.

Actividad Biológica

1-(Piperidin-4-yl)-1H-indole trifluoroacetate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring with an indole moiety and a trifluoroacetate group, which may enhance its pharmacological properties. The molecular formula is C₁₅H₁₇F₃N₂O₂, and it is primarily studied for its interactions with various biological targets, particularly in the context of drug discovery.

Structural Characteristics

The structural composition of this compound includes:

- Indole Group : Commonly associated with bioactive molecules.

- Piperidine Ring : A prevalent scaffold in numerous therapeutic agents.

- Trifluoroacetate Group : This group may serve as a protecting group during synthesis and influence interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Key findings include:

- G Protein-Coupled Receptor (GPCR) Modulation : The compound has shown potential as an agonist for receptors involved in metabolic regulation, which could be relevant for treating conditions like diabetes and obesity.

- Anticancer Potential : Similar indole derivatives have been linked to anticancer activities, suggesting that this compound may also exhibit such properties .

- Broad Spectrum of Biological Effects : Indole derivatives, including this compound, are known to influence various biochemical pathways, leading to effects such as antiviral, anti-inflammatory, and antimicrobial activities .

The mechanism of action for this compound involves:

- Interaction with Biological Targets : The compound may modulate receptor activity through specific ligand-receptor interactions.

- Influence on Biochemical Pathways : It is believed to affect multiple pathways due to the inherent properties of indole derivatives.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions. The trifluoroacetate group can be introduced via reactions with trifluoroacetic anhydride. Here is a summary of the synthesis methods:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Indole derivatives react with piperidine to form the target compound. |

| Reaction with Trifluoroacetic Anhydride | Introduces the trifluoroacetate group into the structure. |

Comparative Analysis

A comparison with structurally similar compounds reveals potential advantages of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Piperidine ring, trifluoromethyl group | GPR119 agonist |

| 5-Fluoroindole | Fluorinated indole | Anticancer properties |

| 3-(Piperidin-1-yl)indole | Piperidine attached to indole | Neuroprotective effects |

What distinguishes this compound is its specific combination of structural features that enhance both solubility and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of compounds related to this compound. For instance:

- Receptor Binding Studies : Investigations into receptor binding affinities have demonstrated that modifications in the structure can significantly alter binding profiles across various GPCRs.

- In Vivo Efficacy : Animal models have been employed to assess the therapeutic potential of similar indole derivatives, indicating promising results in metabolic regulation and anticancer efficacy.

Propiedades

IUPAC Name |

1-piperidin-4-ylindole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.C2HF3O2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;3-2(4,5)1(6)7/h1-4,7,10,12,14H,5-6,8-9H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZQNIMLSCKVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678094 | |

| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-07-5 | |

| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.